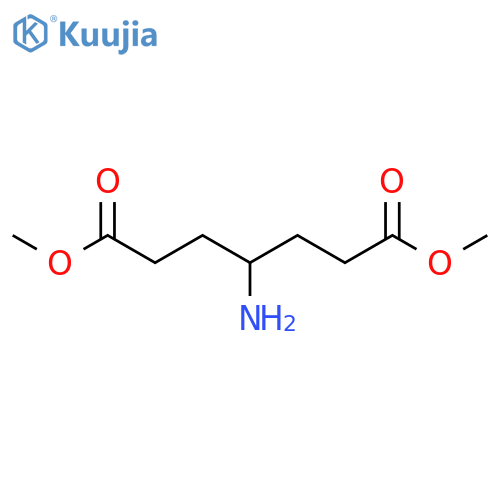Cas no 873843-61-9 (Heptanedioic acid, 4-amino-, dimethyl ester)

873843-61-9 structure
商品名:Heptanedioic acid, 4-amino-, dimethyl ester
Heptanedioic acid, 4-amino-, dimethyl ester 化学的及び物理的性質
名前と識別子
-
- Heptanedioic acid, 4-amino-, dimethyl ester
- 4-amino-heptanedioic acid dimethyl ester
- dimethyl 4-aminoheptanedioate
- SCHEMBL2217142
- 873843-61-9
- EN300-8789139
- 1,7-dimethyl 4-aminoheptanedioate
- BXDJJTYLTIDMDL-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H17NO4/c1-13-8(11)5-3-7(10)4-6-9(12)14-2/h7H,3-6,10H2,1-2H3
- InChIKey: BXDJJTYLTIDMDL-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CCC(CCC(=O)OC)N
計算された属性
- せいみつぶんしりょう: 203.11575802Da
- どういたいしつりょう: 203.11575802Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 8
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 78.6Ų
Heptanedioic acid, 4-amino-, dimethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8789139-1.0g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 1.0g |
$699.0 | 2025-02-21 | |
| Enamine | EN300-8789139-0.1g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 0.1g |
$615.0 | 2025-02-21 | |
| Enamine | EN300-8789139-2.5g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 2.5g |
$1370.0 | 2025-02-21 | |
| Enamine | EN300-8789139-5.0g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 5.0g |
$2028.0 | 2025-02-21 | |
| Enamine | EN300-8789139-0.05g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 0.05g |
$587.0 | 2025-02-21 | |
| Enamine | EN300-8789139-0.25g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 0.25g |
$642.0 | 2025-02-21 | |
| Enamine | EN300-8789139-0.5g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 0.5g |
$671.0 | 2025-02-21 | |
| Enamine | EN300-8789139-10.0g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 10.0g |
$3007.0 | 2025-02-21 |
Heptanedioic acid, 4-amino-, dimethyl ester 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Louis Porte RSC Adv., 2014,4, 64506-64513
873843-61-9 (Heptanedioic acid, 4-amino-, dimethyl ester) 関連製品
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
